Dopamine D2 Receptor Affinity: Carvotroline vs. Gevotroline Within the γ-Carboline Class
Carvotroline binds to the dopamine D2 receptor with a Ki of 110 nM in rat limbic system, using [3H]spiperone as the radioligand [1]. Its close γ-carboline analog gevotroline (WY-47384) exhibits a comparable D2 Ki of 104 nM under similar assay conditions [2]. Although the D2 affinities are similar, the two compounds differ in their side-chain structure and neuroendocrine profiles, meaning D2 Ki alone is insufficient to select between them. For reference, the endogenous ligand serotonin has substantially weaker affinity at this receptor, with carvotroline reported to have approximately 10-fold greater affinity [3].
| Evidence Dimension | Dopamine D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 110 nM |
| Comparator Or Baseline | Gevotroline (WY-47384): Ki = 104 nM; Serotonin: approximately 10-fold weaker |
| Quantified Difference | Carvotroline vs. Gevotroline: ΔKi ≈ 6 nM (similar); Carvotroline vs. serotonin: ~10-fold stronger affinity |
| Conditions | In vitro [3H]spiperone competition binding, rat limbic system, 1 μM compound concentration |
Why This Matters
Nearly identical D2 affinity between carvotroline and gevotroline means procurement decisions must rely on differentiating factors such as 5-HT2 affinity, HPA-axis modulation, and side-chain structure rather than D2 binding alone.
- [1] BindingDB. BDBM50367418: Carvotroline hydrochloride. Affinity Data: Ki D2 = 110 nM. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367418 View Source
- [2] Abou-Gharbia M, Patel UR, Webb MB, Moyer JA, Andree TH, Muth EA. Antipsychotic activity of substituted gamma-carbolines. J Med Chem. 1987 Oct;30(10):1818-23. DOI: 10.1021/jm00393a023. View Source
- [3] NCATS Inxight Drugs. CARVOTROLINE DIHYDROCHLORIDE. Drug Profile. Available at: https://inxight.ncats.io/drug/WGF75067BR View Source
